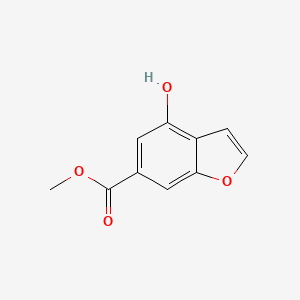

Methyl 4-hydroxy-1-benzofuran-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBMFLNFZUZNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-hydroxy-1-benzofuran-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include antitumor, antimicrobial, anti-inflammatory, and antiviral effects, making benzofuran derivatives a subject of intense interest in medicinal chemistry and drug development.[1][2] Methyl 4-hydroxy-1-benzofuran-6-carboxylate, a member of this important class of compounds, serves as a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.[1] This guide provides a comprehensive overview of a proposed synthetic route to this molecule and the analytical techniques used for its thorough characterization.

Synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate: A Strategic Approach

While a variety of methods exist for the synthesis of the benzofuran ring system, a particularly effective strategy involves the cyclization of appropriately substituted phenolic precursors.[3] Drawing from established protocols for structurally similar molecules, a robust two-step synthesis for Methyl 4-hydroxy-1-benzofuran-6-carboxylate is proposed, commencing with the commercially available methyl 3,4-dihydroxybenzoate.[4]

Proposed Synthetic Pathway

The proposed synthesis involves an initial etherification of methyl 3,4-dihydroxybenzoate with a suitable two-carbon electrophile, followed by an intramolecular cyclization to construct the furan ring. A plausible and efficient method is outlined below, adapting a known procedure for a similar isomer.[4]

Caption: Proposed synthetic workflow for Methyl 4-hydroxy-1-benzofuran-6-carboxylate.

Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of a structurally related compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester.[4]

Step 1: Synthesis of the Phenoxyacetaldehyde Intermediate

-

To a solution of methyl 3,4-dihydroxybenzoate in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate.

-

To this mixture, add chloroacetaldehyde (or a suitable synthetic equivalent like 2,2-diethoxyethyl bromide followed by acidic workup) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, pour it into ice-water, and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for heating to accelerate the reaction rate.

-

Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group, facilitating the nucleophilic attack on the electrophile. The regioselectivity of this step will be crucial and may require optimization.

-

Monitoring: TLC is a critical and straightforward technique to visually track the consumption of starting material and the formation of the product, indicating the reaction's endpoint.

Step 2: Intramolecular Cyclization to Methyl 4-hydroxy-1-benzofuran-6-carboxylate

-

Dissolve the crude phenoxyacetaldehyde intermediate in a suitable solvent.

-

Add an acid catalyst (e.g., polyphosphoric acid or a strong protic acid) or apply heat to induce intramolecular cyclization via a dehydrative process.

-

Monitor the reaction by TLC.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 4-hydroxy-1-benzofuran-6-carboxylate.

Causality Behind Experimental Choices:

-

Cyclization Conditions: The intramolecular cyclization is an electrophilic aromatic substitution, which is typically promoted by acid or heat. The choice of conditions will depend on the reactivity of the intermediate and the desired reaction rate and yield.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring the final product is free from starting materials and byproducts.

Comprehensive Characterization of Methyl 4-hydroxy-1-benzofuran-6-carboxylate

The structural elucidation of the synthesized compound is of paramount importance to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose. The following data is illustrative and based on the characterization of a closely related isomer, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester, and predicted values for the target molecule.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | d | 1H | Aromatic H (H-7) |

| ~7.2-7.4 | d | 1H | Aromatic H (H-5) |

| ~7.0-7.2 | d | 1H | Furan H (H-2) |

| ~6.8-7.0 | d | 1H | Furan H (H-3) |

| ~5.0-6.0 | br s | 1H | -OH |

| ~3.9 | s | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum of the synthesized compound.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~166-170 | C=O (ester) |

| ~150-160 | Aromatic C-O |

| ~140-150 | Aromatic C-O |

| ~120-130 | Aromatic C |

| ~110-120 | Aromatic CH |

| ~100-110 | Aromatic CH |

| ~100-110 | Furan CH |

| ~140-150 | Furan CH |

| ~52 | -OCH₃ |

Note: These are approximate chemical shift ranges. The precise values would be obtained from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Broad | O-H stretch (hydroxyl) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1700-1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~1100-1200 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 192.0423 (calculated for C₁₀H₈O₄)

-

Expected [M+H]⁺: m/z = 193.0495[5]

-

Expected [M+Na]⁺: m/z = 215.0315[5]

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage of the benzofuran ring system.

Caption: Workflow for the characterization of Methyl 4-hydroxy-1-benzofuran-6-carboxylate.

Conclusion and Future Perspectives

This technical guide outlines a strategic and plausible pathway for the synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate, a valuable building block in medicinal chemistry. The proposed synthesis, adapted from established methodologies for similar compounds, offers a reliable route for obtaining this target molecule. The comprehensive characterization protocol, employing a suite of modern spectroscopic techniques, ensures the unambiguous confirmation of its structure and purity.

The availability of this and other substituted benzofurans is crucial for the continued exploration of their therapeutic potential. Further research can focus on diversifying the substituents on the benzofuran core to generate libraries of novel compounds for biological screening. Such efforts will undoubtedly contribute to the discovery of new drug candidates with improved efficacy and safety profiles.

References

-

Mori, M., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]

-

PubChem. Methyl 4-hydroxy-1-benzofuran-6-carboxylate. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6245-6256. [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22675-22728. [Link]

-

PubChemLite. Methyl 4-hydroxy-1-benzofuran-6-carboxylate (C10H8O4). [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data Analysis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate

Authored by: A Senior Application Scientist

Abstract

Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a benzofuran derivative with significant potential in medicinal chemistry and organic synthesis.[1] As with any compound intended for research or drug development, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the spectroscopic data expected for this molecule, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a comprehensive reference for researchers, scientists, and drug development professionals, ensuring the accurate identification and characterization of this compound.

Introduction: The Structural Significance of Methyl 4-hydroxy-1-benzofuran-6-carboxylate

The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1] Methyl 4-hydroxy-1-benzofuran-6-carboxylate, with its specific substitution pattern of a hydroxyl group at the 4-position and a methyl ester at the 6-position, presents a unique electronic and steric environment.[1] This arrangement dictates its chemical reactivity and biological interactions. Accurate spectroscopic analysis is therefore not merely a quality control step but a foundational requirement for any meaningful structure-activity relationship (SAR) studies.[1]

This guide will deconstruct the expected spectroscopic data for this molecule, providing a logical workflow for its structural elucidation. We will explore not just the data itself, but the underlying principles that govern the observed signals, thereby offering a deeper understanding of the molecule's chemical architecture.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of Methyl 4-hydroxy-1-benzofuran-6-carboxylate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of Methyl 4-hydroxy-1-benzofuran-6-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-hydroxy-1-benzofuran-6-carboxylate, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy Analysis

The expected ¹H NMR spectrum will show distinct signals for the aromatic, furan, hydroxyl, and methyl protons. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift (to higher ppm) and electron-donating groups causing an upfield shift (to lower ppm).

Table 1: Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2 | ~7.6 | Doublet (d) | ~2.2 | 1H | Located on the furan ring, coupled to H-3. |

| H-3 | ~6.8 | Doublet (d) | ~2.2 | 1H | Located on the furan ring, coupled to H-2. |

| H-5 | ~7.9 | Singlet (s) | - | 1H | Aromatic proton, deshielded by the adjacent ester group. No adjacent protons for coupling. |

| H-7 | ~7.2 | Singlet (s) | - | 1H | Aromatic proton, influenced by the adjacent hydroxyl group. No adjacent protons for coupling. |

| -OCH₃ | ~3.9 | Singlet (s) | - | 3H | Methyl protons of the ester group. |

| -OH | ~5.0-6.0 | Broad Singlet (br s) | - | 1H | Phenolic proton, chemical shift can vary with concentration and solvent. |

Causality Behind the Predictions:

-

Aromatic Protons (H-5, H-7): These protons are on the benzene ring portion. H-5 is expected to be significantly downfield due to the anisotropic effect of the neighboring carbonyl group of the ester. H-7 is influenced by the electron-donating hydroxyl group, placing it more upfield relative to H-5. Their singlet multiplicity is due to the lack of adjacent protons for splitting.

-

Furan Protons (H-2, H-3): These protons on the furan ring typically show a small coupling constant (J).

-

Methyl Protons (-OCH₃): The singlet at ~3.9 ppm is characteristic of a methyl ester.[2]

-

Hydroxyl Proton (-OH): The phenolic proton is exchangeable and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, temperature, and concentration.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will reveal all ten unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~145 | Furan ring carbon adjacent to oxygen, deshielded. |

| C-3 | ~105 | Furan ring carbon. |

| C-3a | ~120 | Aromatic quaternary carbon. |

| C-4 | ~155 | Aromatic carbon attached to the hydroxyl group, significantly deshielded. |

| C-5 | ~115 | Aromatic CH carbon. |

| C-6 | ~125 | Aromatic quaternary carbon attached to the ester group. |

| C-7 | ~110 | Aromatic CH carbon. |

| C-7a | ~150 | Aromatic quaternary carbon attached to the furan oxygen. |

| -C=O | ~167 | Carbonyl carbon of the ester group. |

| -OCH₃ | ~52 | Methyl carbon of the ester group. |

Causality Behind the Predictions:

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected in the characteristic downfield region of ~165-175 ppm.

-

Oxygen-Substituted Carbons (C-4, C-7a, C-2): Carbons directly attached to oxygen atoms are significantly deshielded and appear at higher chemical shifts.

-

Quaternary Carbons (C-3a, C-6, C-7a): These carbons will typically show weaker signals in a standard broadband-decoupled ¹³C NMR spectrum compared to protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| Phenolic O-H stretch | 3200-3600 | Broad | Characteristic of a hydrogen-bonded hydroxyl group.[2] |

| Aromatic C-H stretch | 3000-3100 | Medium | Typical for C-H bonds on an aromatic ring. |

| Aliphatic C-H stretch | 2850-3000 | Medium | From the methyl group of the ester. |

| Ester C=O stretch | ~1700 | Strong | A strong, sharp peak indicative of the carbonyl group in the ester.[1][2] |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Multiple bands are expected for the aromatic ring. |

| C-O stretch | 1000-1300 | Strong | Two distinct C-O stretches are expected: one for the ester and one for the furan ether linkage. |

Experimental Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

-

Molecular Ion Peak ([M]⁺•): For Methyl 4-hydroxy-1-benzofuran-6-carboxylate (C₁₀H₈O₄), the exact mass is 192.0423 g/mol . High-resolution mass spectrometry (HRMS) should detect a molecular ion peak at this m/z value, confirming the molecular formula.[1]

-

Predicted Adducts: In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 193.0495 and [M+Na]⁺ at m/z 215.0315.[3]

-

Key Fragmentation Patterns:

-

Loss of •OCH₃: A common fragmentation for methyl esters is the loss of a methoxy radical, leading to a fragment at m/z 161.

-

Loss of CO: Decarbonylation of the fragment at m/z 161 could lead to a fragment at m/z 133.

-

Loss of H₂O: While not always prominent, loss of water from the hydroxyl group is possible.

-

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a process of assembling complementary pieces of evidence from various spectroscopic techniques. The IR spectrum confirms the presence of the key functional groups (hydroxyl and ester). Mass spectrometry validates the molecular formula. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the carbon-hydrogen framework, confirming the precise arrangement of substituents on the benzofuran core.

Each technique serves to validate the others. For instance, the -OCH₃ group identified by a strong C-O stretch in the IR and a singlet at ~3.9 ppm in the ¹H NMR is further confirmed by a signal at ~52 ppm in the ¹³C NMR and the potential loss of 31 Da in the mass spectrum. This cross-validation is the cornerstone of trustworthy and unambiguous structural characterization in modern organic chemistry.

References

-

PubChemLite. (n.d.). Methyl 4-hydroxy-1-benzofuran-6-carboxylate (C10H8O4). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran. NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-hydroxy-1-benzofuran-6-carboxylate (C10H8O4) Predicted MS/MS Spectra. Retrieved from [Link]

Sources

"Methyl 4-hydroxy-1-benzofuran-6-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 4-hydroxy-1-benzofuran-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the benzofuran family, this molecule serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials.[1] This document will delve into its structural attributes, spectroscopic signature, chemical reactivity, and potential applications, offering a technical resource for professionals in the field.

Molecular and Physicochemical Profile

Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a polysubstituted benzofuran derivative. The core of the molecule is a bicyclic system where a benzene ring is fused to a furan ring. The strategic placement of a hydroxyl group at the C4 position and a methyl carboxylate group at the C6 position imparts distinct chemical characteristics that are pivotal to its utility.

Structural and Physical Properties

The key identification and physical properties of Methyl 4-hydroxy-1-benzofuran-6-carboxylate are summarized in the table below. It is important to note that while the compound is known to be a solid, a specific melting point is not consistently reported in publicly available literature, suggesting it may be a novel or less-characterized compound. For comparative purposes, the melting point of a structurally similar compound, methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate, is in the range of 140-142°C.[2]

| Property | Value | Source |

| Chemical Name | Methyl 4-hydroxy-1-benzofuran-6-carboxylate | N/A |

| CAS Number | 1279218-51-7 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [3] |

| Molecular Weight | 192.17 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | No data available | [4] |

| Solubility | Soluble in polar solvents. | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core, a singlet for the methyl ester protons, and a signal for the hydroxyl proton. The aromatic protons' chemical shifts and coupling constants would be indicative of their substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the ester, the carbons of the aromatic and furan rings, and the methyl carbon of the ester group. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C=O stretching of the ester, and C-O stretching frequencies, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Predicted collision cross-section values for various adducts have been calculated.[3]

Synthesis and Reactivity

The synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate can be approached through several strategies common in heterocyclic chemistry. A plausible synthetic pathway involves the construction of the benzofuran core from suitably substituted phenols and subsequent functional group manipulations.

Proposed Synthetic Protocol

A general and adaptable method for the synthesis of substituted benzofurans involves the reaction of a substituted phenol with an α-halo ketone followed by intramolecular cyclization. For the target molecule, a potential route starts from a dihydroxybenzoic acid derivative.

Step 1: Esterification of 3,5-dihydroxybenzoic acid

-

3,5-dihydroxybenzoic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield methyl 3,5-dihydroxybenzoate.

Step 2: O-Alkylation with an appropriate C2 synthon

-

The resulting methyl 3,5-dihydroxybenzoate is then reacted with a suitable two-carbon building block, such as an α-haloacetyl derivative, under basic conditions to introduce the precursor for the furan ring.

Step 3: Intramolecular Cyclization

-

The intermediate from Step 2 undergoes an intramolecular cyclization, often promoted by a dehydrating agent or by heating, to form the benzofuran ring system.

Step 4: Purification

-

The final product is purified using standard laboratory techniques such as column chromatography or recrystallization.

Caption: Proposed synthetic workflow for Methyl 4-hydroxy-1-benzofuran-6-carboxylate.

Chemical Reactivity

The chemical reactivity of Methyl 4-hydroxy-1-benzofuran-6-carboxylate is dictated by its functional groups: the hydroxyl group, the methyl ester, and the benzofuran ring system.

-

Oxidation: The hydroxyl group can be oxidized to a quinone, a reaction that can be relevant to its biological activity.[1]

-

Reduction: The methyl ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.[1]

-

Substitution: The benzofuran ring is susceptible to electrophilic substitution reactions, with the positions ortho and para to the activating hydroxyl group being the most reactive.[1]

-

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Biological Activity and Potential Applications

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1]

Antimicrobial and Antitumor Potential

Research into compounds structurally related to Methyl 4-hydroxy-1-benzofuran-6-carboxylate has indicated potential as both antimicrobial and anticancer agents.[1] The mechanism of action for its antimicrobial properties may involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[1] In the context of cancer, benzofuran derivatives have been shown to induce apoptosis in cancer cells through the activation of mitochondrial pathways.[1]

While specific IC50 or MIC values for Methyl 4-hydroxy-1-benzofuran-6-carboxylate are not widely published, the broader class of compounds shows significant promise. For instance, other benzofuran derivatives have shown potent activity against various cancer cell lines and pathogenic microbes.[5]

Caption: Potential mechanisms of biological activity.

Safety and Handling

Conclusion

Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a promising heterocyclic compound with a chemical structure amenable to further modification for the development of new therapeutic agents. Its physical and chemical properties, along with the known biological activities of the broader benzofuran class, make it a molecule of high interest for researchers in drug discovery and organic synthesis. Further detailed characterization of its physical properties and a more extensive evaluation of its biological activities are warranted to fully unlock its potential.

References

-

6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. Available at: [Link]

-

A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Quick Company. Available at: [Link]

-

bmse001194 Methyl 4-hydroxybenzoate. BMRB. Available at: [Link]

-

Methyl 4-hydroxy-1-benzofuran-6-carboxylate (C10H8O4). PubChemLite. Available at: [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at: [Link]

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]

- Process for preparing benzofuran derivatives. Google Patents.

-

METHYL-1A,6B-DIHYDRO-C-1A-METHYLCYCLOPROPA-[B]-BENZOFURAN-R-1-CARBOXYLATE - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

(PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. Available at: [Link]

-

METHYL 4-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]

-

Methyl 4-hydroxy-1-benzofuran-6-carboxylate. 幺米Lab实验室. Available at: [Link]

-

1A,6B-DIHYDRO-T-6B-METHYL-T-1A-PHENYLCYCLOPROPA-[B]-BENZOFURAN-R-1-CARBOXYLIC-ACID - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

Figure S5.14. 13 C NMR spectrum of... ResearchGate. Available at: [Link]

-

Methyl 6-hydroxy-3-oxo-benzofuran-7-carboxylate. PubChem. Available at: [Link]

-

1-(2,4-Dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-. PubChem. Available at: [Link]

-

Methyl 4-hydroxycyclohexanecarboxylate. PubChem. Available at: [Link]

Sources

Biological activity of "Methyl 4-hydroxy-1-benzofuran-6-carboxylate"

An In-Depth Technical Guide to the Biological Activity of Methyl 4-hydroxy-1-benzofuran-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural and synthetic compounds with significant therapeutic properties.[1][2][3][4] Methyl 4-hydroxy-1-benzofuran-6-carboxylate, a specific derivative of this class, presents a compelling profile for investigation. Its molecular architecture, featuring a fused bicyclic benzofuran core, a strategically placed hydroxyl group at the C4 position, and a methyl ester at C6, suggests a predisposition for diverse biological interactions. This technical guide synthesizes the current understanding and extrapolates the potential biological activities of this compound, grounded in the broader context of benzofuran chemistry. We will explore its synthesis, delve into its probable antimicrobial, anticancer, and antioxidant activities, and provide detailed experimental protocols for its evaluation. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising molecule.

Synthesis and Chemical Profile

The construction of the methyl 4-hydroxy-1-benzofuran-6-carboxylate scaffold is typically achieved through robust and scalable synthetic strategies. A common and effective approach is the one-pot etherification and dehydrative cyclization of appropriately substituted precursors.[5]

Core Synthetic Strategy: The synthesis often begins with o-hydroxy-substituted aromatic ketones or acids.[5] For instance, a derivative of methyl 6-hydroxy-2-acetylbenzoate can serve as a key starting material. The process involves an intramolecular cyclization facilitated by basic conditions, using reagents like alkali metal hydroxides or carbonates.[5] This is followed by dehydration to form the stable benzofuran ring system. The reaction is typically conducted at elevated temperatures (80–150°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure efficient reaction rates and solubility.[5] A critical consideration during synthesis is the sensitivity of the phenolic hydroxyl group to oxidation, which may necessitate careful control of atmospheric conditions.[5]

Caption: General workflow for the synthesis of benzofuran derivatives.

Profile of Biological Activities

The benzofuran nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological effects including antimicrobial, anti-inflammatory, antiviral, antioxidant, and antitumor activities.[2][3][4][6] The specific substitutions on the methyl 4-hydroxy-1-benzofuran-6-carboxylate ring system are poised to confer significant bioactivity.

Antimicrobial Activity

Benzofuran derivatives have demonstrated notable efficacy against a broad range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][4][6][7][8]

Plausible Mechanism of Action: The antimicrobial action of hydroxylated benzofurans is often attributed to their ability to disrupt the integrity of microbial cell membranes.[1] Furthermore, these compounds can penetrate the cell and inhibit essential enzymatic pathways, such as those involved in cell wall synthesis or nucleic acid replication, leading to cytostasis or cell death.[1] The presence and position of the hydroxyl and methyl ester groups on methyl 4-hydroxy-1-benzofuran-6-carboxylate are prime targets for modification to establish a clear structure-activity relationship (SAR) and optimize antimicrobial potency.[1][3]

Table 1: Antimicrobial Activity of Representative Benzofuran Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Aza-benzofurans | Salmonella typhimurium | MIC | Moderate Activity | [7] |

| Aza-benzofurans | Staphylococcus aureus | MIC | Moderate Activity | [7] |

| Oxa-benzofurans | Penicillium italicum | MIC | 12.5 µg/mL | [7] |

| Substituted Benzofurans | M. tuberculosis | MIC | Low µg Range |[1] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a stock solution of Methyl 4-hydroxy-1-benzofuran-6-carboxylate in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute the inoculum to the final target concentration (e.g., 5 x 10^5 CFU/mL for bacteria) and add it to each well.

-

Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible microbial growth. The result can be confirmed by measuring absorbance at 600 nm.

Anticancer Activity

The benzofuran scaffold is a recurring motif in compounds with significant cytotoxic effects against various human cancer cell lines.[1][2][4][9][10][11] Derivatives have shown promise against ovarian, liver, and lung cancers, among others.[1][2][10]

Plausible Mechanism of Action: A primary mechanism by which benzofurans exert their anticancer effects is through the induction of apoptosis (programmed cell death).[2][3][10] This can occur through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. Some benzofuran derivatives have also been identified as potent inhibitors of specific enzymes that are overexpressed in cancer cells, such as Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), which plays an oncogenic role in hepatocellular carcinoma (HCC).[9] The substitution pattern of methyl 4-hydroxy-1-benzofuran-6-carboxylate makes it a candidate for interacting with multiple protein targets involved in cell cycle regulation and survival.

Caption: Simplified apoptosis pathway potentially modulated by benzofurans.

Table 2: Cytotoxic Activity of Representative Benzofuran Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Phenylbenzofuran | HCC (Liver Cancer) | IC50 | 0.874 µM (Pin1 Inhibition) | [9] |

| Halogenated Benzofuran | A549 (Lung Cancer) | IC50 | Significant Activity | [10] |

| Halogenated Benzofuran | HepG2 (Liver Cancer) | IC50 | Significant Activity | [10] |

| General Benzofuran | A2780 (Ovarian Cancer) | IC50 | Promising Results |[1] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Methyl 4-hydroxy-1-benzofuran-6-carboxylate (dissolved in DMSO and diluted in media) for 24, 48, or 72 hours. Include an untreated control and a vehicle (DMSO) control.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is proportional to the absorbance. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity

Benzofuran derivatives, especially those bearing hydroxyl substituents, are recognized for their antioxidant capabilities.[2][3][6][12][13] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous diseases, including cancer, neurodegeneration, and cardiovascular disease.

Plausible Mechanism of Action: The antioxidant potential of Methyl 4-hydroxy-1-benzofuran-6-carboxylate is primarily vested in its C4-hydroxyl group. Phenolic compounds like this can neutralize free radicals through two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching it.[14]

-

Sequential Proton Loss–Electron Transfer (SPL-ET): The hydroxyl group first loses a proton, followed by the transfer of an electron to the radical species.[14] The prevailing mechanism can be influenced by the solvent environment.[14] The resulting benzofuran radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Caption: Primary antioxidant mechanisms for phenolic compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent to a constant absorbance (typically ~1.0) at 517 nm.

-

Reaction: In a 96-well plate or cuvettes, add various concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The EC50 value (effective concentration to scavenge 50% of radicals) can then be determined.

Structure-Activity Relationship (SAR) Insights

While specific data for Methyl 4-hydroxy-1-benzofuran-6-carboxylate is emerging, logical SAR deductions can be made from related structures:

-

C4-Hydroxyl Group: This functional group is paramount for antioxidant activity through HAT or SPL-ET mechanisms.[12][13][14] Its presence is also likely to contribute to interactions with biological targets through hydrogen bonding.

-

C6-Methyl Carboxylate: The nature of the substituent at this position can significantly influence bioactivity. Studies on similar scaffolds have shown that hydrolyzing a methyl ester to its corresponding free carboxylic acid can dramatically alter target engagement, as seen in the improved inhibitory activity against the enzyme MbtI.[15] This suggests that the ester may function as a prodrug moiety or that the free acid provides a critical interaction point.

-

Benzofuran Core: The planar, aromatic nature of the core facilitates π–π stacking interactions with aromatic residues in enzyme active sites or DNA.[15]

-

Other Positions (C2, C3, C5, C7): These positions are available for synthetic modification. The introduction of halogens, alkyl, or aryl groups can modulate lipophilicity, electronic properties, and steric bulk, thereby fine-tuning potency and selectivity for specific targets.[2][3][10]

Future Directions and Conclusion

Methyl 4-hydroxy-1-benzofuran-6-carboxylate stands as a molecule of significant interest, built upon a scaffold of proven biological relevance. The initial analysis suggests a strong potential for antimicrobial, anticancer, and antioxidant activities.

Recommendations for Future Research:

-

Systematic In Vitro Screening: The compound should be systematically evaluated against diverse panels of bacterial and fungal strains, as well as a wide range of human cancer cell lines, to establish its activity spectrum and potency (MIC and IC50 values).

-

Mechanistic Elucidation: For the most promising activities, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways being modulated. This includes enzyme inhibition assays, apoptosis assays (e.g., Annexin V/PI staining, caspase activation), and cell cycle analysis.

-

Lead Optimization: A medicinal chemistry program should be initiated to synthesize analogues, modifying the C4-hydroxyl and C6-ester groups and substituting other positions on the ring to develop a comprehensive SAR profile and improve target potency and selectivity.

-

In Vivo Validation: Promising lead compounds should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. [Link]

-

Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Publishing. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health. [Link]

-

(PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. [Link]

-

An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Thieme Connect. [Link]

-

Antioxidant Activity and Inhibition of α-Glucosidase by Hydroxyl-functionalized 2-Arylbenzo[b]furans. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. [Link]

-

Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. PubMed. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

-

(PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

6-Hydroxybenzofuran | C8H6O2. PubChem. [Link]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. ACS Publications. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

-

Antioxidant properties of hydroxy-flavones. PubMed. [Link]

-

Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. Semantic Scholar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-hydroxy-1-benzofuran-6-carboxylate|CAS 1279218-51-7 [benchchem.com]

- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Unraveling the Mechanism of Action of Methyl 4-hydroxy-1-benzofuran-6-carboxylate: A Technical Guide for Preclinical Investigation

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Methyl 4-hydroxy-1-benzofuran-6-carboxylate (CAS 1279218-51-7), with the molecular formula C₁₁H₁₀O₄, is a member of this promising class of compounds.[1] Preliminary research suggests that its biological activity may stem from the induction of apoptosis in cancer cells through mitochondrial pathways and the disruption of microbial cell membranes.[1]

This in-depth technical guide provides a comprehensive framework for elucidating the precise mechanism of action of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic, hypothesis-driven approach to preclinical investigation. It offers not just a series of protocols, but a logical progression of experiments with a clear rationale for each step, empowering research teams to generate robust and publishable data.

Part 1: Foundational Anticancer and Antimicrobial Screening

The initial phase of investigation is to confirm and quantify the reported anticancer and antimicrobial activities of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. This foundational data is crucial for guiding subsequent mechanistic studies.

In Vitro Anticancer Activity Assessment

The first step is to determine the cytotoxic effects of the compound against a panel of human cancer cell lines. A diverse panel is recommended to identify potential cancer type-specific activity.

Table 1: Recommended Human Cancer Cell Line Panel

| Cancer Type | Cell Line | Rationale |

| Breast Cancer | MCF-7, MDA-MB-231 | Represents hormone receptor-positive and triple-negative subtypes. |

| Lung Cancer | A549, H1299 | Common non-small cell lung cancer models. |

| Colon Cancer | HCT116, SW480 | Widely used colorectal cancer cell lines. |

| Leukemia | K562, MOLT-4 | Represents chronic myeloid leukemia and acute lymphoblastic leukemia.[4] |

| Normal Cells | HUVEC | Human Umbilical Vein Endothelial Cells, to assess selectivity for cancer cells.[4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Methyl 4-hydroxy-1-benzofuran-6-carboxylate (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each cell line and time point.

In Vitro Antimicrobial Activity Assessment

To quantify the antimicrobial effects, the minimum inhibitory concentration (MIC) will be determined against a panel of clinically relevant bacterial and fungal strains.

Table 2: Recommended Microbial Strain Panel

| Microorganism Type | Strain | Rationale |

| Gram-positive Bacteria | Staphylococcus aureus | A common cause of skin and soft tissue infections. |

| Gram-negative Bacteria | Escherichia coli | A frequent cause of urinary tract and gastrointestinal infections. |

| Fungi | Candida albicans | A prevalent opportunistic fungal pathogen. |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

-

Compound Dilution: Prepare a serial two-fold dilution of Methyl 4-hydroxy-1-benzofuran-6-carboxylate in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Part 2: Elucidating the Anticancer Mechanism of Action

Based on the known activities of benzofuran derivatives, we will investigate three primary potential mechanisms of anticancer action: induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. We will explore if Methyl 4-hydroxy-1-benzofuran-6-carboxylate induces apoptosis and through which pathway.

Diagram 1: Overview of Apoptosis Investigation Workflow

Caption: Workflow for investigating apoptosis induction.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the compound for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[6]

-

Cell Treatment: Seed cells in a 96-well plate and treat with the compound at its IC₅₀ concentration.

-

Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure luminescence using a plate reader.

Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1 Staining)

A decrease in mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway.[7]

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration.

-

JC-1 Staining: Incubate the cells with JC-1 dye.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[1]

Investigation of Cell Cycle Arrest

Many anticancer compounds exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cell proliferation.[6]

Diagram 2: Cell Cycle Analysis Workflow

Caption: Workflow for analyzing cell cycle distribution.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This method uses the DNA-intercalating dye propidium iodide to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.[8][9]

-

Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[8]

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[8]

-

Incubation: Incubate for 30 minutes at room temperature.[10]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Investigation of Protein Kinase Inhibition

Benzofuran derivatives are known to inhibit various protein kinases that are often dysregulated in cancer.[11]

Diagram 3: Kinase Inhibition Screening Funnel

Caption: A funnel approach for identifying kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A universal kinase assay kit can be used to screen for inhibition of a panel of kinases.

-

Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled substrate, and Methyl 4-hydroxy-1-benzofuran-6-carboxylate at various concentrations.

-

Initiate Reaction: Add ATP to start the kinase reaction.

-

Incubation: Incubate at 30°C for a specified time.

-

Detection: Measure the fluorescence to determine the extent of substrate phosphorylation. A decrease in fluorescence indicates kinase inhibition.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

If a specific kinase is identified as a target, western blotting can confirm its inhibition in a cellular context by examining the phosphorylation status of its downstream substrates. For example, if the PI3K/Akt/mTOR pathway is implicated, antibodies against phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) can be used.[12]

-

Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Part 3: Elucidating the Antimicrobial Mechanism of Action

The primary hypothesis for the antimicrobial action of Methyl 4-hydroxy-1-benzofuran-6-carboxylate is the disruption of the microbial cell membrane and inhibition of essential enzymes.[1]

Diagram 4: Antimicrobial Mechanism of Action Workflow

Caption: Investigating the antimicrobial mechanism.

Experimental Protocol: Membrane Permeability Assay

The SYTOX Green nucleic acid stain is a high-affinity dye that easily penetrates cells with compromised plasma membranes but not healthy cells.

-

Microbial Culture: Grow the target microbe to the mid-logarithmic phase.

-

Compound Treatment: Treat the microbial cells with the MIC concentration of the compound.

-

SYTOX Green Staining: Add SYTOX Green to the cell suspension.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microplate reader. An increase in fluorescence indicates membrane damage.

Experimental Protocol: DNA Gyrase Inhibition Assay

DNA gyrase is a well-established target for antimicrobial agents.[13]

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase, and varying concentrations of the compound.

-

ATP Addition: Initiate the reaction by adding ATP.

-

Incubation: Incubate at 37°C.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the comprehensive investigation of the mechanism of action of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. The data generated from these studies will not only elucidate the molecular pathways through which this compound exerts its biological effects but will also be invaluable for its further development as a potential therapeutic agent. Positive results from these in vitro studies would warrant progression to in vivo efficacy and toxicity studies in relevant animal models. Furthermore, structure-activity relationship (SAR) studies, guided by the mechanistic insights gained, could lead to the synthesis of even more potent and selective analogs.

References

-

Taylor & Francis Online. (2022). Benzofuran – Knowledge and References. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

-

ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

-

Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]

-

NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

-

MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

-

PubMed. (2024). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

-

PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

-

PubMed. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Retrieved from [Link]

-

MDPI. (2020). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

-

PubMed. (2015). Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. Retrieved from [Link]

-

PubMed. (2006). Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Retrieved from [Link]

-

NIH. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

-

MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

Sources

- 1. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apec.org [apec.org]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. antibodiesinc.com [antibodiesinc.com]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide on the Discovery and Isolation of Novel Benzofuran Compounds

Introduction: The Enduring Significance of the Benzofuran Scaffold

Benzofuran derivatives represent a cornerstone in the architecture of biologically active molecules.[1][2] This heterocyclic motif, consisting of a fused benzene and furan ring, is a privileged scaffold found in a multitude of natural products and synthetic compounds.[2][3] The intrinsic structural and electronic properties of the benzofuran nucleus have established it as a focal point in medicinal chemistry, leading to the development of therapeutic agents with a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5][6]

The quest for novel benzofuran compounds is driven by their proven therapeutic potential and the continuous need for new drugs to combat evolving diseases.[4][5][6] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery and isolation of these valuable compounds. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific literature.

Part 1: The Genesis of Novelty - Strategies for Discovery

The discovery of new benzofuran compounds can be broadly categorized into two main streams: isolation from natural sources and targeted synthesis. Each approach presents unique challenges and opportunities.

Unearthing Nature's Arsenal: Isolation from Natural Sources

Benzofuran derivatives are secondary metabolites widely distributed in the plant and microbial kingdoms.[2][7] They are particularly abundant in plant families such as Moraceae, Fabaceae, Asteraceae, and Rutaceae.[2][7]

Rationale for Natural Product Screening: Natural selection has optimized the structures of these compounds for specific biological functions, often providing a head start in the drug discovery process.

Workflow for Natural Product Isolation:

Figure 1: A generalized workflow for the isolation of benzofuran compounds from natural sources.

Experimental Protocol: Isolation of Moracin C from Morus alba

-

Extraction: Air-dried root bark of Morus alba is powdered and extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, typically showing the highest bioactivity, is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Moracin C.[2]

The Chemist's Craft: Synthetic Approaches to Novelty

Modern synthetic organic chemistry offers a powerful toolkit for the construction of diverse benzofuran libraries.[3] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies:

-

Palladium-Catalyzed Synthesis: Palladium catalysis is a versatile and efficient method for constructing the benzofuran core, allowing for a high degree of functional group tolerance.[3] Reactions like the Suzuki-Miyaura cross-coupling are instrumental in creating C-C bonds to introduce various substituents.[3]

-

Intramolecular Cyclization: This approach involves the formation of the furan ring from a suitably functionalized phenol precursor.[8]

-

Multi-component Reactions: These reactions allow for the rapid assembly of complex benzofuran structures from simple starting materials in a single step, enhancing efficiency.[3]

Recent Innovations in Synthesis: A recent breakthrough involves a novel technique for synthesizing various benzofurans through precise molecular rearrangement and substituent migration, addressing the challenge of manipulating functional groups adjacent to the hydroxyl group in phenols.[9]

Part 2: The Art of Separation - Isolation and Purification

The isolation and purification of benzofuran compounds, whether from natural extracts or synthetic reaction mixtures, is a critical step that often presents significant challenges.

Chromatographic Techniques: The Workhorse of Purification

Chromatography is the cornerstone of benzofuran purification. The choice of technique depends on the scale of the purification and the physicochemical properties of the target compound and impurities.

| Technique | Principle | Application | Advantages | Limitations |

| Flash Column Chromatography | Adsorption on a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase. | Routine purification of diastereomers and regioisomers.[10] | Scalable, cost-effective. | Lower resolution for closely related compounds. |

| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Difficult separations, including regioisomers and enantiomers.[10] | High resolution and purity. | Lower capacity, higher cost. |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP).[10] | Resolution of racemic mixtures.[10] | Direct separation of enantiomers. | Requires screening of various CSPs and mobile phases.[10] |

| Countercurrent Chromatography (CCC) | Liquid-liquid partitioning without a solid support. | Fractionation of complex mixtures.[11] | No irreversible adsorption, high sample loading. | Lower resolution than HPLC. |

Troubleshooting Common Purification Challenges:

-

Co-eluting Impurities: Optimize the mobile phase composition or switch to a different stationary phase.[12]

-

Poor Solubility: Modify the solvent system or consider a different chromatographic technique.[12]

-

Thermal Instability: Avoid high temperatures during solvent evaporation.[12]

-

Lack of UV Chromophore: Employ alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry.[12]

Non-Chromatographic Methods

Crystallization/Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids, provided a suitable solvent or solvent system can be identified.[10]

Diastereomeric Salt Formation: For benzofurans with acidic or basic functional groups, reaction with a chiral resolving agent can form diastereomeric salts. These can often be separated by crystallization or standard chromatography.[10]

Part 3: Unveiling the Structure - Characterization of Novel Benzofurans

Once a novel benzofuran compound has been isolated in pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

The Spectroscopic Toolkit

A multi-spectroscopic approach is essential for unambiguous structure elucidation.[13][14]

Workflow for Structural Characterization:

Figure 2: A typical workflow for the spectroscopic characterization of a novel benzofuran compound.

Key Spectroscopic Data for Benzofuran Derivatives:

-

¹H NMR Spectroscopy: Provides information about the chemical environment of hydrogen atoms. The chemical shifts (δ) are reported in parts per million (ppm).[13]

-

¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.[15]

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly for conjugated systems.[13]

Typical ¹H NMR Chemical Shifts for the Benzofuran Core (in CDCl₃):

| Proton | Chemical Shift (δ, ppm) |

| H2 | 7.63 |

| H3 | 6.72 |

| H4 | 7.55 |

| H5 | 7.23 |

| H6 | 7.30 |

| H7 | 7.48 |

| Data from BenchChem[15] |

Conclusion: From Discovery to Drug Candidate

The discovery and isolation of novel benzofuran compounds is a multidisciplinary endeavor that requires expertise in natural product chemistry, synthetic organic chemistry, separation science, and spectroscopy. The inherent biological activity of the benzofuran scaffold ensures that it will remain a fertile ground for the discovery of new therapeutic agents.[16] As our understanding of disease pathways deepens and our synthetic and analytical capabilities expand, the potential for developing novel benzofuran-based drugs to address unmet medical needs will continue to grow.

References

- A Technical Guide to the Natural Sources and Isolation of Bioactive Benzofuran Deriv

- Technical Support Center: Purification of Substituted Benzofuran Isomers. (2025). BenchChem.

- Miao, Y., Hu, Y., Wang, X., et al. (2019).

- Miao, Y., Hu, Y., Wang, X., et al. (2019).

- Miao, Y., Hu, Y., Wang, X., et al. (2019).

- Bioactive Benzofuran deriv

- Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide. (2025). BenchChem.

- The Benzofuran Scaffold: A Technical Guide to its Natural Occurrence and Isol

- Abdel-Karim, S. S., Hasan, M. A., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PubMed Central.

- A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene. (2025). BenchChem.

- Technical Support Center: Purification of Substituted Benzofurans. (2025). BenchChem.

- Breakthrough in benzofuran synthesis: New method enables complex molecule cre

- The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. (2025). BenchChem.

- Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. (2016). PubMed.

- Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and w

- Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

The Definitive Guide to the Structural Elucidation of Methyl 4-hydroxy-1-benzofuran-6-carboxylate

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structural elucidation of Methyl 4-hydroxy-1-benzofuran-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The benzofuran core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] As such, the precise characterization of novel derivatives like Methyl 4-hydroxy-1-benzofuran-6-carboxylate is of paramount importance for advancing pharmaceutical research.

Foundational Analysis: Molecular Formula and Unsaturation

Prior to any spectroscopic analysis, the elemental composition and degree of unsaturation are fundamental parameters that guide the entire elucidation process. For the target compound, Methyl 4-hydroxy-1-benzofuran-6-carboxylate, the molecular formula is established as C₁₀H₈O₄ .[2]

The degree of unsaturation (DoU), calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) where C, H, X, and N are the number of carbon, hydrogen, halogen, and nitrogen atoms, respectively.

For C₁₀H₈O₄: DoU = 10 + 1 - (8/2) = 7

A degree of unsaturation of 7 indicates the presence of a combination of rings and pi (π) bonds. This is consistent with the proposed benzofuran structure, which contains a benzene ring (4 DoU), a furan ring (1 DoU), and two carbonyl/ester groups (2 DoU in total).

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, offering the initial blueprint of the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of compounds, as it typically preserves the molecular ion.[3][4]

Expected High-Resolution Mass Spectrometry (HRMS) Data:

| Adduct | Calculated m/z |

| [M+H]⁺ | 193.04953 |

| [M+Na]⁺ | 215.03147 |

| [M-H]⁻ | 191.03497 |

| [M]⁺ | 192.04170 |

Data predicted by PubChemLite.[2]